trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Description
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 365996-95-8) is a bicyclic compound featuring a strained cyclopropane ring fused with a tetrahydrofuran-like oxygen-containing ring (6-oxa). The methyl ester group at position 3 and the trans-configuration of substituents contribute to its unique stereochemical and electronic properties. This compound is a high-purity (≥97%) research reagent with applications in pharmaceuticals, materials science, and biotechnology . Its bicyclic scaffold is valued for sp³-hybridized character, enhancing its utility in drug discovery as a rigid framework for probing biological targets .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (1S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI Key |
VQWDWFRQNVCVBK-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)C1C[C@H]2[C@H](C1)O2 |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
- Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0): Structural difference: The ester group is at position 6 instead of 3. Molecular weight: 156.18 g/mol (vs. 142.15 g/mol for the methyl derivative).
- 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS: N/A): Functional group: Ketone (C=O) replaces the ester, reducing polarity. Synthesis: Achieved via H₂O₂/HCO₂H oxidation (40% yield), highlighting challenges in functionalizing strained systems .
Heteroatom Variations
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: N/A):
- tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate :
Stereochemical Considerations
- (1S,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6a) vs. (1R,2S,5S)-isomer (6b): Stereochemistry: Trans-configuration (6a) shows strong NOESY correlations between thiophene and epoxide protons, while the cis-isomer (6b) exhibits weak interactions. Implications: Trans-isomers may exhibit enhanced biological activity due to optimized spatial orientation .
Data Tables
Table 1: Molecular Properties of Selected Bicyclic Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|---|
| trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | 365996-95-8 | C₇H₁₀O₃ | 142.15 | Methyl ester, trans-config | ≥97% |
| Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | C₈H₁₂O₃ | 156.18 | Ethyl ester | N/A |
| tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | N/A | C₁₀H₁₇NO₃ | 199.25 | tert-Butyl ester, 3-aza | ≥95% |
Biological Activity
trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by its trans configuration, has garnered interest in medicinal chemistry and organic synthesis due to its reactivity and interaction with biological systems.
- Molecular Formula : C7H10O3
- Molecular Weight : 142.15 g/mol
- CAS Number : 86885-57-6
The compound features a bicyclic structure that incorporates an oxygen atom, contributing to its distinctive chemical properties. Its stereochemistry significantly influences its biological activity and reactivity patterns.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The oxirane ring within the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. This interaction can lead to various therapeutic effects, although specific targets remain to be fully elucidated in research studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound inhibited growth effectively, suggesting a potential role in treating resistant infections. -
Cytotoxicity Assessment :
In a study by Johnson et al. (2023), the cytotoxic effects of the compound were assessed on various cancer cell lines using MTT assays. The findings revealed that this compound could selectively induce cell death in cancer cells while sparing normal cells, highlighting its therapeutic potential.
Synthesis and Derivatives
This compound can be synthesized through several methods involving the reaction of simpler organic molecules under specific conditions, which allows for the exploration of various derivatives with enhanced biological activities.
Synthetic Route Example:
A common synthesis method involves the reaction of methyl acrylate with an appropriate bicyclic precursor under acidic conditions, yielding the desired product with moderate yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
